molecular formula C24H29F2N3O4S B2771152 N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898450-86-7

N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2771152
CAS RN: 898450-86-7
M. Wt: 493.57
InChI Key: BUXRADBUEUWIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the oxalamide family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Pharmacological Studies and Cancer Research

  • Compounds similar to N1-(2,4-difluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, such as topoisomerase inhibitors like CPT-11 (Irinotecan), have been extensively studied for their pharmacological properties and antitumor activities. These studies include phase I and pharmacological evaluations, demonstrating significant activity against various carcinomas and elucidating the metabolic pathways and toxicities associated with their administration (Rowinsky et al., 1994).

Environmental and Health Impact Studies

  • Research on perfluorooctanesulfonate (PFOS) and related fluorochemicals has highlighted their widespread presence in human blood samples across several countries, suggesting exposure from consumer products. This work underscores the importance of understanding the environmental and health impacts of fluorochemicals, which share some chemical resistance and persistence characteristics with complex fluorinated compounds (Kannan et al., 2004).

Metabolic and Pharmacokinetic Research

  • Investigations into the metabolic fate of therapeutic compounds, including studies on irinotecan's metabolization to SN-38 and its correlation with side effects like diarrhea, contribute to our understanding of drug efficacy and safety. Such research can inform the development and clinical use of related compounds by providing insights into their metabolic pathways, potential toxicities, and therapeutic indices (Gupta et al., 1994).

Drug Metabolism Studies

  • Detailed examinations of drug metabolism, as seen in the study of CP-945,598, a selective cannabinoid receptor antagonist, reveal complex metabolic pathways involving N-de-ethylation, amide hydrolysis, and various other modifications. Understanding the metabolism of such compounds is crucial for predicting their behavior in biological systems, optimizing therapeutic efficacy, and minimizing adverse effects (Miao et al., 2012).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2N3O4S/c1-15-12-16(2)22(17(3)13-15)34(32,33)29-11-5-4-6-19(29)9-10-27-23(30)24(31)28-21-8-7-18(25)14-20(21)26/h7-8,12-14,19H,4-6,9-11H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRADBUEUWIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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